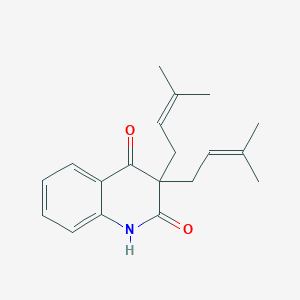
3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a quinoline backbone with two 3-methylbut-2-enyl groups attached at the 3-position, and it contains two ketone functionalities at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbut-2-enyl groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-dione derivatives with hydroxyl or carboxyl groups, while reduction can produce quinoline-2,4-diol derivatives.
Scientific Research Applications
3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,3-bis(3-methylbut-2-enyl)-1,1’-propylenedibenzimidazolium dibromide: A related compound with a similar structure but different functional groups.
Extended flavonoids: Compounds with similar ring structures and functional groups.
Uniqueness
3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione is unique due to its specific quinoline backbone and the presence of two 3-methylbut-2-enyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
21873-59-6 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C19H23NO2/c1-13(2)9-11-19(12-10-14(3)4)17(21)15-7-5-6-8-16(15)20-18(19)22/h5-10H,11-12H2,1-4H3,(H,20,22) |
InChI Key |
WXQLUFNEOVTTNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1(C(=O)C2=CC=CC=C2NC1=O)CC=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


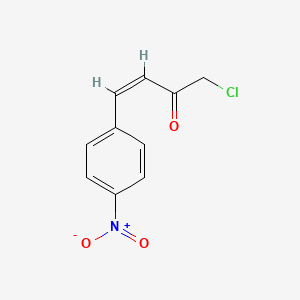
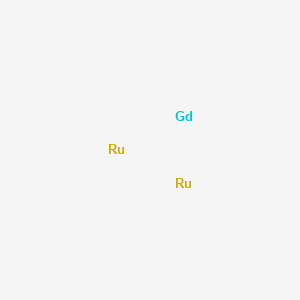

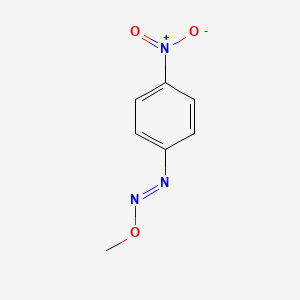
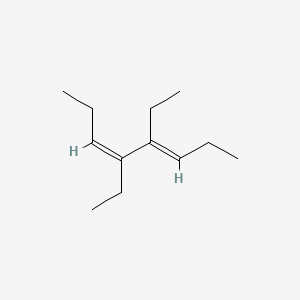
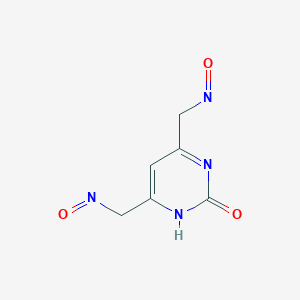
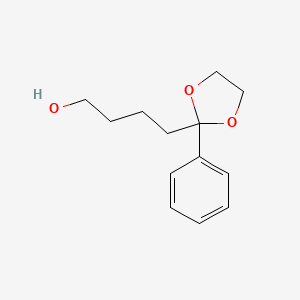


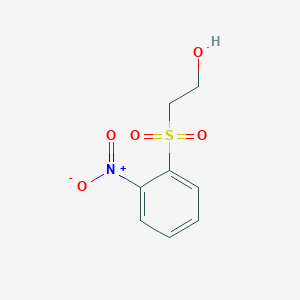
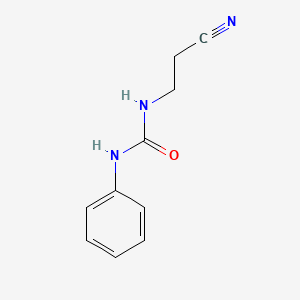
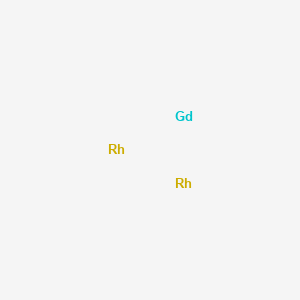

![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)
